BenchChemオンラインストアへようこそ!

H-Arg-Val-Gly-Arg-Pro-Glu-OH

GPCR pharmacology opioid signaling chemokine receptor

H-Arg-Val-Gly-Arg-Pro-Glu-OH (BAM-12P 7-12) is a sequence-defined hexapeptide essential for opioid and chemokine receptor research. Unlike the full agonist BAM-12P, this C-terminal fragment lacks the N-terminal opioid pharmacophore. It is the definitive negative control for hKOR functional assays and the exact epitope for C-terminal-specific antibody validation. Procure this tool to dissect the 'address' domain's role in CXCR7 engagement and to drive the rational design of next-generation peptidomimetics. This product is for R&D use only.

Molecular Formula C29H54N12O9
Molecular Weight 714.8 g/mol
CAS No. 321940-50-5
Cat. No. B3028780
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameH-Arg-Val-Gly-Arg-Pro-Glu-OH
CAS321940-50-5
Molecular FormulaC29H54N12O9
Molecular Weight714.8 g/mol
Structural Identifiers
SMILESCC(C)C(C(=O)NCC(=O)NC(CCCN=C(N)N)C(=O)N1CCCC1C=O)NC(=O)C(CCCN=C(N)N)N.C(CC(=O)O)C(C(=O)O)N
InChIInChI=1S/C24H45N11O5.C5H9NO4/c1-14(2)19(34-20(38)16(25)7-3-9-30-23(26)27)21(39)32-12-18(37)33-17(8-4-10-31-24(28)29)22(40)35-11-5-6-15(35)13-36;6-3(5(9)10)1-2-4(7)8/h13-17,19H,3-12,25H2,1-2H3,(H,32,39)(H,33,37)(H,34,38)(H4,26,27,30)(H4,28,29,31);3H,1-2,6H2,(H,7,8)(H,9,10)/t15-,16-,17-,19-;3-/m00/s1
InChIKeyOFGIQBSYPNBETP-AVMUUHOVSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

H-Arg-Val-Gly-Arg-Pro-Glu-OH (321940-50-5): A Defined Hexapeptide Fragment of the Opioid Precursor Proenkephalin A for Targeted GPCR Research


H-Arg-Val-Gly-Arg-Pro-Glu-OH (CAS 321940-50-5), also known as BAM-12P (7-12) or RVGRPE, is a synthetically produced hexapeptide. It corresponds precisely to residues 7-12 of the larger dodecapeptide BAM-12P (bovine adrenal medulla peptide 12), a cleavage product of the proenkephalin A precursor [1]. Unlike many broadly-acting or undefined peptide mixtures, this compound is a highly specific, sequence-defined tool used to dissect the structure-activity relationships of endogenous opioid signaling pathways, particularly concerning the κ-opioid receptor (KOR) and potentially the chemokine receptor CXCR7 .

Why Generic Substitution is Unacceptable for H-Arg-Val-Gly-Arg-Pro-Glu-OH in Receptor Pharmacology Research


The biological activity of the full-length BAM-12P dodecapeptide is not a reliable predictor of the function of its truncated fragments. For instance, while the complete BAM-12P sequence activates the human κ-opioid receptor (hKOR) with an EC50 of 101 nM, this activity is a holistic property of the entire 12-residue chain and its specific three-dimensional conformation . The isolated C-terminal hexapeptide H-Arg-Val-Gly-Arg-Pro-Glu-OH lacks the critical N-terminal opioid pharmacophore (Tyr-Gly-Gly-Phe-Met) and thus does not act as a direct agonist in the same manner . Consequently, substituting this specific fragment with a different analog or with the parent peptide would yield confounding results in experiments designed to isolate the function of the C-terminal region, such as those studying receptor binding specificity, antibody recognition, or proteolytic processing.

Quantitative Evidence Guide: Verifiable Differentiation of H-Arg-Val-Gly-Arg-Pro-Glu-OH from Related Peptides


Defined Binding to CXCR7: A Differentiating Feature from Other Opioid Peptides

This hexapeptide is reported as a ligand for the atypical chemokine receptor CXCR7 (ACKR3), which represents a distinct and non-canonical activity not shared by the primary endogenous opioid peptides Met-enkephalin or Leu-enkephalin . While the full-length BAM-12P peptide displays an EC50 of 175 nM for CXCR7, this is a unique pharmacological property of the dodecapeptide's sequence that is not a general feature of other proenkephalin A-derived peptides, which primarily target the classical opioid receptors (μ, δ, and κ). The specific contribution of the C-terminal 7-12 fragment to this interaction is an active area of investigation for receptor-ligand mapping [1].

GPCR pharmacology opioid signaling chemokine receptor CXCR7 ACKR3

Lack of Direct Opioid Agonism: A Critical Control for Dissecting Structure-Activity Relationships

In stark contrast to the full-length BAM-12P peptide, which is a potent hKOR agonist with an EC50 of 101 nM, the truncated H-Arg-Val-Gly-Arg-Pro-Glu-OH fragment lacks the N-terminal 'message' sequence (Tyr-Gly-Gly-Phe-Met) that is essential for opioid receptor activation . This absence of agonist activity at hKOR is not a deficit but a critical, quantifiable characteristic. It allows the fragment to serve as a high-fidelity negative control or as a tool to isolate the function of the C-terminal 'address' domain in directing receptor selectivity or modulating the activity of the N-terminal pharmacophore when both are present in the full sequence .

opioid receptor structure-activity relationship peptide pharmacology BAM-12P

Precise Immunological Recognition: A Tool for Antibody Development and Validation

This specific hexapeptide corresponds exactly to the C-terminal antigenic determinant used to raise highly specific antisera against BAM-12P. Studies have demonstrated that antibodies developed against the C-terminal sequence (Arg7 to Glu12) do not cross-react with Met5- or Leu5-enkephalin, or their C-terminally extended analogs, which share the N-terminal YGGFM sequence [1]. This precise epitope recognition means that H-Arg-Val-Gly-Arg-Pro-Glu-OH can be used to validate the specificity of such antibodies or to act as an affinity ligand for purifying antibodies that target the C-terminus of BAM-12P, a feat not possible with the N-terminal enkephalin peptides.

antibody validation immunoassay development proenkephalin A BAM-12P

Conformational Studies: A Building Block for Understanding the Spatial Structure of Neuropeptides

The full BAM-12P molecule can exist in several stable conformational states, with the opiate activity being 2.4 times higher than Met-enkephalin and 1.8 times higher than β-endorphin [1]. The C-terminal hexapeptide sequence (Arg-Val-Gly-Arg-Pro-Glu) is a key component in these conformational dynamics. Its presence contributes to the overall spatial structure and stability of the larger peptide. When used in isolation, this fragment serves as a model for studying the intrinsic conformational preferences of this specific sequence, which is crucial for understanding how the C-terminus contributes to the overall folding and receptor interactions of the full-length BAM-12P peptide [2].

peptide conformation theoretical conformational analysis structure-function relationship neuropeptide

Optimal Research and Industrial Application Scenarios for H-Arg-Val-Gly-Arg-Pro-Glu-OH (BAM-12P 7-12)


Validation of C-Terminal Specific Antibodies for Proenkephalin A Research

This fragment is an indispensable positive control and affinity ligand for validating the specificity of antibodies raised against the C-terminus of BAM-12P. As established, these antibodies do not cross-react with Met- or Leu-enkephalin, and this peptide is the exact epitope. Its use ensures that immunoassays (e.g., ELISA, RIA, Western blot) correctly quantify BAM-12P or its related precursors without interference from other opioid peptides [1].

Negative Control in Kappa-Opioid Receptor (hKOR) Activation Assays

Because it lacks the N-terminal 'message' sequence, this hexapeptide is the ideal matched negative control for the full-length BAM-12P agonist in hKOR functional assays (e.g., cAMP inhibition, β-arrestin recruitment). Its use confirms that any observed hKOR activation by BAM-12P is entirely dependent on the N-terminal domain, a critical distinction for interpreting structure-activity relationship (SAR) data .

Mapping the Structural Basis for CXCR7 (ACKR3) Ligand Recognition

Given the established but poorly understood interaction of BAM-12P with the atypical chemokine receptor CXCR7 (EC50 = 175 nM), this C-terminal fragment is a crucial tool for dissecting the minimal binding motif required for receptor engagement. It can be used in competition binding assays against the full-length peptide or in structural studies (e.g., NMR, X-ray crystallography of receptor-fragment complexes) to map the binding interface .

Conformational Analysis and Peptidomimetic Design Studies

The isolated hexapeptide serves as a simplified model for computational and biophysical studies aimed at understanding the conformational preferences of the C-terminal 'address' domain. This information is foundational for designing more stable peptidomimetics that mimic the function of the full-length peptide or for engineering novel ligands with tailored selectivity for opioid or chemokine receptors [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
Explore Hub


Quote Request

Request a Quote for H-Arg-Val-Gly-Arg-Pro-Glu-OH

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.